molecular formula C4H9N3O2 B14006014 3-Carbamoyl-1,1-dimethyl-urea CAS No. 7710-35-2

3-Carbamoyl-1,1-dimethyl-urea

Cat. No.: B14006014
CAS No.: 7710-35-2
M. Wt: 131.13 g/mol
InChI Key: RDFARSDVIWJBII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Carbamoyl-1,1-dimethyl-urea is a chemical compound that belongs to the class of urea derivatives. It is characterized by the presence of a carbamoyl group attached to a dimethyl-substituted urea structure. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Carbamoyl-1,1-dimethyl-urea typically involves the nucleophilic addition of amines to isocyanates or carbamoyl chlorides. One common method is the reaction of dimethylamine with isocyanates under controlled conditions to form the desired urea derivative . Another approach involves the use of carbamoyl chlorides, which react with dimethylamine to yield the target compound .

Industrial Production Methods: Industrial production of this compound often employs scalable and environmentally friendly processes. For instance, the reaction of dimethylamine with potassium isocyanate in water without organic co-solvents has been developed as a practical and efficient method . This approach not only ensures high yields but also minimizes environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-Carbamoyl-1,1-dimethyl-urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized urea derivatives, while substitution reactions can produce a variety of substituted urea compounds .

Comparison with Similar Compounds

Uniqueness: 3-Carbamoyl-1,1-dimethyl-urea is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its diverse applications in multiple fields make it a compound of significant interest .

Properties

CAS No.

7710-35-2

Molecular Formula

C4H9N3O2

Molecular Weight

131.13 g/mol

IUPAC Name

3-carbamoyl-1,1-dimethylurea

InChI

InChI=1S/C4H9N3O2/c1-7(2)4(9)6-3(5)8/h1-2H3,(H3,5,6,8,9)

InChI Key

RDFARSDVIWJBII-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)NC(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.